molecular formula C22H20N2O4S B11976098 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11976098
M. Wt: 408.5 g/mol
InChI Key: KXKLGUKWNZHAQA-YDZHTSKRSA-N
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Description

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and a hydrazinylidene moiety

Preparation Methods

The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate typically involves multiple steps. One common method includes the condensation of 3,4-dimethylphenoxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-formylphenyl thiophene-2-carboxylate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and phenyl hydrazones. Compared to these, 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate may exhibit unique properties due to the specific arrangement of its functional groups. This uniqueness can be highlighted in its specific reactivity, biological activity, or material properties.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C22H20N2O4S/c1-15-5-8-19(12-16(15)2)27-14-21(25)24-23-13-17-6-9-18(10-7-17)28-22(26)20-4-3-11-29-20/h3-13H,14H2,1-2H3,(H,24,25)/b23-13+

InChI Key

KXKLGUKWNZHAQA-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)C

Origin of Product

United States

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